molecular formula C15H14N2OS B2514013 N,N-dimethyl-10H-phenothiazine-10-carboxamide CAS No. 51858-81-2

N,N-dimethyl-10H-phenothiazine-10-carboxamide

Cat. No.: B2514013
CAS No.: 51858-81-2
M. Wt: 270.35
InChI Key: JVEMOBBCUXTLCS-UHFFFAOYSA-N
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Description

N,N-dimethyl-10H-phenothiazine-10-carboxamide is a useful research compound. Its molecular formula is C15H14N2OS and its molecular weight is 270.35. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformation

  • N,N-dimethyl-10H-phenothiazine-10-carboxamide (MCDP) exhibits a unique molecular structure, where the phenothiazine ring adopts a boat conformation. This structure differs significantly from that in methylene blue molecules, indicating distinctive chemical and physical properties (Fujii, Hirayama, & Miike, 1993).

Synthesis and Derivatives

  • A variety of derivatives of this compound have been synthesized, demonstrating its versatility as a chemical building block. For instance, 2-Oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides exhibit diverse chemical structures and potential applications (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Chromatographic Behavior

  • The chromatographic properties of compounds containing the this compound structure have been studied, indicating its potential in analytical chemistry applications, such as in the separation and quantification of complex chemical mixtures (Bobrov, Van'kova, & Sul'din, 2000).

Quantum Chemical Calculations

  • Detailed quantum chemical calculations have been performed on this compound derivatives to understand their electronic structure and conformational behavior. Such studies are crucial for predicting the reactivity and stability of these compounds (Resmi et al., 2016).

Antimicrobial Activity

Electrophysiological Studies

  • The electrochemical properties of related phenothiazine compounds have been investigated, which could inform the design of new electrochemical sensors and mediators (Săcară et al., 2017).

Anticancer Potential

  • Some studies have explored the potential anticancer activities of phenothiazine derivatives, which may guide the development of novel therapeutic agents (Gopi, Sastry, & Dhanaraju, 2017).

Conjugation with Other Molecules

  • Research has also focused on conjugating this compound with other molecular structures like coumarin to create hybrid compounds with unique properties, such as enhanced fluorescence or reactivity (Quesneau et al., 2020).

Mechanism of Action

The compound acts by inhibiting lipid peroxidation, a trigger for a form of regulated cell death known as ferroptosis . It has shown a 30- to 100-fold higher potency than the standard vitamin E analogue, Trolox, or edaravone in inhibiting oxidative damage .

Safety and Hazards

While specific safety and hazard information for “N,N-dimethyl-10H-phenothiazine-10-carboxamide” is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Properties

IUPAC Name

N,N-dimethylphenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-16(2)15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEMOBBCUXTLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.